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For Researchers, Scientists, and Drug Development Professionals

Abstract
Rocastine is a potent and selective second-generation H1 histamine receptor antagonist,

recognized for its non-sedating properties. This document provides a comprehensive overview

of the chemical structure of Rocastine, a detailed plausible synthesis pathway derived from

related compounds, and an examination of its mechanism of action through the histamine H1

receptor signaling pathway. All quantitative data is presented in structured tables, and

experimental protocols are detailed. Visual diagrams of the synthesis and signaling pathways

are provided to enhance understanding.

Chemical Structure
Rocastine is a heterocyclic compound featuring a pyrido-oxazepine thione core. Its chemical

identity is well-established, and its key structural details are summarized below.

Table 1: Chemical Identification of Rocastine
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Identifier Value

IUPAC Name
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-

dihydropyrido[3,2-f][1][2]oxazepine-5-thione

Molecular Formula C₁₃H₁₉N₃OS

Molecular Weight 265.38 g/mol

CAS Number 91833-49-7

Canonical SMILES CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C

The structure of Rocastine is characterized by a tricyclic system where a pyridine ring is fused

to a 1,4-oxazepine ring, which also contains a thiocarbonyl group (thione). A

dimethylaminoethyl side chain is attached at the 2-position of the oxazepine ring, which is

crucial for its pharmacological activity.

Plausible Synthesis Pathway
While a definitive, step-by-step published synthesis of Rocastine is not readily available in the

public domain, a plausible and chemically sound synthetic route can be constructed based on

the synthesis of its close analogs and identified precursors. The key final step involves the

introduction of the dimethylaminoethyl side chain.

The proposed synthesis of Rocastine likely proceeds through a key intermediate, 2-(2-

chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione. This intermediate

can be synthesized from the corresponding oxazepinone precursor, which is then thionated.

The final step is a nucleophilic substitution reaction with dimethylamine.

Synthesis of the Chloroethyl Intermediate
The synthesis of the chloroethyl intermediate would likely begin from a suitably substituted

aminopyridine derivative, which is built up to the pyrido-oxazepine core. The chloroethyl

sidechain is then introduced.

Thionation of the Oxazepinone
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The oxazepinone precursor is converted to the corresponding thione. A common reagent for

this transformation is Lawesson's reagent.

Final Step: Amination
The final step is the reaction of the chloroethyl intermediate with dimethylamine to yield

Rocastine.

Precursor Synthesis Main Pathway

Aminopyridine
derivative

Pyrido-oxazepinone
intermediate

Several steps 2-(2-chloroethyl)-2,3-dihydro-4-methyl-
pyrido[3,2-f][1,4]oxazepin-5(H)-one

Introduction of
chloroethyl sidechain 2-(2-chloroethyl)-2,3-dihydro-4-methyl-

pyrido[3,2-f][1,4]oxazepine-5(4H)-thione

Thionation
(e.g., Lawesson's reagent) Rocastine

Nucleophilic substitution
with Dimethylamine

Click to download full resolution via product page

Plausible synthetic pathway for Rocastine.

Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the synthesis of

Rocastine, based on the synthesis of analogous compounds.

Thionation of 2-(2-chloroethyl)-2,3-dihydro-4-
methylpyrido[3,2-f][1]oxazepin-5(H)-one
Objective: To convert the oxazepinone to the corresponding thione.

Materials:

2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(H)-one

Lawesson's reagent

Anhydrous toluene

Sodium bicarbonate solution
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Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

A solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(H)-one in

anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon).

Lawesson's reagent (0.5 equivalents) is added to the solution.

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-

layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium

bicarbonate solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-

thione.

Synthesis of Rocastine from 2-(2-chloroethyl)-2,3-
dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione
Objective: To introduce the dimethylamino group via nucleophilic substitution.
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Materials:

2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione

Dimethylamine (e.g., 40% aqueous solution or condensed gas)

Ethanol (absolute) or another suitable solvent

Methylene chloride

1N Sodium hydroxide solution

Water

Anhydrous sodium sulfate

Isopropyl ether

Procedure:

To a solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione in

a suitable solvent such as absolute ethanol, an excess of dimethylamine is added in a

sealed reaction vessel.

The reaction is allowed to proceed at room temperature for several days, with the progress

monitored by TLC.

Upon completion, the solvent and excess dimethylamine are removed by evaporation.

The solid residue is taken up in methylene chloride and washed twice with 1N sodium

hydroxide solution and once with water.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by

rotary evaporation.

The crude product can be further purified by trituration with a suitable solvent system such

as isopropyl ether to yield crystalline Rocastine.
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Table 2: Summary of Plausible Reaction Conditions and Yields

Step Reactants
Reagents/S
olvents

Temperatur
e

Duration
Typical
Yield

Thionation
Chloroethyl-

oxazepinone

Lawesson's

reagent,

Toluene

Reflux 2-4 hours 80-90%

Amination
Chloroethyl-

thione

Dimethylamin

e, Ethanol

Room

Temperature
6 days 70-85%

Mechanism of Action: Histamine H1 Receptor
Signaling
Rocastine functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a

G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals

through the Gq/11 family of G proteins.

The binding of histamine to the H1 receptor induces a conformational change, leading to the

activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum,

causing the release of stored calcium ions (Ca²⁺) into the cytosol.

DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺,

activates protein kinase C (PKC).

The activation of this pathway ultimately leads to various cellular responses that manifest as

the symptoms of an allergic reaction, such as smooth muscle contraction, increased vascular

permeability, and sensory nerve stimulation. Rocastine, by binding to the H1 receptor,

prevents histamine from binding and activating this signaling cascade, thereby alleviating

allergic symptoms.
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Histamine H1 receptor signaling pathway and the inhibitory action of Rocastine.
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Conclusion
Rocastine is a significant therapeutic agent in the management of allergic conditions. Its

unique chemical structure underpins its potent and selective antihistaminic activity. The

plausible synthesis pathway presented here, based on available chemical literature, offers a

viable route for its production. Understanding its mechanism of action at the molecular level,

specifically its interaction with the histamine H1 receptor signaling cascade, is crucial for the

development of future antiallergic drugs. This guide provides a foundational resource for

researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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